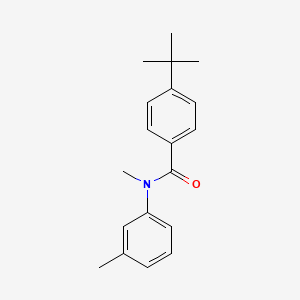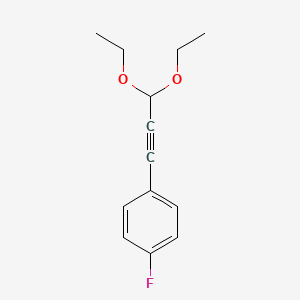
Ethyl methyl (3-methylbutyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl methyl (3-methylbutyl)propanedioate is an ester compound with the molecular formula C14H26O4 Esters are organic compounds derived from carboxylic acids and alcohols, and they typically have pleasant odors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl methyl (3-methylbutyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate (diethyl propanedioate) with an alkyl halide in the presence of a strong base such as sodium ethoxide in ethanol. The enolate ion formed reacts with the alkyl halide to produce the ester .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl methyl (3-methylbutyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Applications De Recherche Scientifique
Ethyl methyl (3-methylbutyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl methyl (3-methylbutyl)propanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to produce carboxylic acids and alcohols, which can further participate in various biochemical processes. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A common ester with a simpler structure and widely used as a solvent.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Isopropyl butyrate: Another ester with applications in the fragrance industry.
Uniqueness
Ethyl methyl (3-methylbutyl)propanedioate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
Propriétés
| 78644-63-0 | |
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
1-O-ethyl 3-O-methyl 2-(3-methylbutyl)propanedioate |
InChI |
InChI=1S/C11H20O4/c1-5-15-11(13)9(10(12)14-4)7-6-8(2)3/h8-9H,5-7H2,1-4H3 |
Clé InChI |
GCEFUPXTMPGQOC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)


